Lipophilicity (log D) Modulation: CHFCH2F vs. CH2CH3 vs. CH2CF3 in Boc-Gly Amides
The 2,2-difluoroethyl group confers lipophilicity intermediate between the ethyl and trifluoroethyl analogs. In the BITE (bioisostere of trifluoromethyl and ethyl) framework, the rank order of log D is CH2CH3 > CH2CF3 > CHFCH2F. Across a series of fluorinated Gilenya® analogues, the vicinal difluoroethyl BITE group reduced log D7.4 by an average of δlogD = –1.5 relative to the ethyl derivative and by –1.2 relative to the CF3 analog [1]. Applied to the Boc-Gly-amide scaffold, this predicts that CAS 1414642-52-6 will exhibit lower distribution into lipid compartments than its ethyl counterpart (tert-butyl N-[2-(ethylamino)-2-oxoethyl]carbamate) while retaining sufficient lipophilicity for membrane permeability—a balance not achievable with either the ethyl or trifluoroethyl congeners. Direct experimental log D for the target compound and its ethyl/trifluoroethyl analogs on the identical Boc-Gly scaffold have not been published; this inference is class-level, derived from the BITE study demonstrating the generality of the trend across multiple chemotypes [1].
| Evidence Dimension | Lipophilicity (log D7.4) shift relative to ethyl analog |
|---|---|
| Target Compound Data | Predicted log D intermediate between ethyl and CF3 analogs; δlogD7.4 ≈ –1.5 vs. ethyl (based on BITE class trend) |
| Comparator Or Baseline | Ethyl analog (tert-butyl N-[2-(ethylamino)-2-oxoethyl]carbamate, MW 202.25): baseline lipophilicity; Trifluoroethyl analog (CAS 1231755-15-9, MW 256.22): δlogD7.4 ≈ –0.3 vs. ethyl |
| Quantified Difference | CH2CH3 > CH2CF3 > CHFCH2F; average δlogD7.4 = –1.5 (CHFCH2F vs. CH2CH3) and –1.2 (CHFCH2F vs. CH2CF3) in BITE-modified Gilenya® analogues |
| Conditions | log D7.4 measured in Gilenya® analogue series; class-level extrapolation to Boc-Gly-amide scaffold [1] |
Why This Matters
The intermediate log D of the difluoroethyl amide offers a lipophilicity 'sweet spot'—reducing non-specific protein binding and phospholipidosis risk associated with the ethyl analog while avoiding the excessive polarity that limits the permeability of the trifluoroethyl variant.
- [1] Erdeljac, N., et al. (2018). Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis. Chem. Commun., 54(85), 12002–12005. DOI: 10.1039/c8cc05643a. View Source
